N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-27-18-9-8-14(17-13-24-19(21-17)10-11-20(22-24)28-2)12-16(18)23-29(25,26)15-6-4-3-5-7-15/h3-13,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRYODBSEALVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests it could interact with proteins involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Compared to other imidazo[1,2-b]pyridazine derivatives, N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
- N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide
- N-[2-Methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methyl-1-(trifluoroacetyl)-5-indolinesulfonamide
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties.
Biological Activity
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This compound incorporates an imidazo[1,2-b]pyridazine moiety, which has been associated with various biological activities, particularly in the realm of cancer therapy. The following sections detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 388.43 g/mol. The structural features include:
- Methoxy groups at the 2- and 6-positions of the imidazo[1,2-b]pyridazine.
- A benzenesulfonamide group that enhances solubility and bioavailability.
The primary biological activity of this compound is linked to its inhibition of the mTOR (mammalian target of rapamycin) pathway , which is crucial for regulating cell growth and proliferation. Key findings include:
- G1-phase cell cycle arrest : The compound induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Suppression of key protein phosphorylation : It inhibits phosphorylation of proteins such as AKT and S6, which are integral to the mTOR signaling pathway.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells through mTOR pathway inhibition. |
| Kinase Inhibition | Targets specific protein kinases involved in cancer progression. |
| Cell Cycle Modulation | Induces G1-phase arrest, preventing further cell division. |
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of similar compounds within the imidazo[1,2-b]pyridazine class, it was found that derivatives exhibited significant cytotoxic effects against various cancer cell lines. Notably:
- Compounds demonstrated growth inhibition percentages ranging from 62% to over 100% against melanoma and non-small cell lung cancer (NSCLC) cell lines.
- Mechanistic studies indicated upregulation of pro-apoptotic genes such as p53 and Bax, alongside downregulation of anti-apoptotic genes like Bcl-2 .
Study 2: Pharmacodynamics
Research highlighted that this compound interacts with key biological targets:
- It was shown to bind selectively to specific kinases involved in cellular signaling pathways.
- Molecular docking studies provided insights into binding affinities and modes of interaction with target proteins .
Future Directions
Given the promising biological activities observed in preliminary studies, future research should focus on:
- In vivo studies to assess the pharmacokinetics and pharmacodynamics in animal models.
- Clinical trials to evaluate safety and efficacy in human subjects.
- Exploration of combinatory therapies with existing anticancer agents to enhance therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide?
- Methodology : Synthesis typically involves multi-step reactions:
Core formation : Cyclization to construct the imidazo[1,2-b]pyridazine ring, often using Pd-catalyzed cross-coupling or thermal cyclization .
Functionalization : Introduction of methoxy and benzenesulfonamide groups via nucleophilic substitution or Buchwald-Hartwig amination .
Coupling : Linking the imidazo[1,2-b]pyridazine moiety to the substituted phenyl ring under inert conditions (e.g., DMF, 70–120°C) .
- Critical Parameters : Reaction time, temperature, and solvent polarity significantly impact yield. For example, polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
Q. How is the compound characterized to confirm structural integrity?
- Techniques :
- NMR Spectroscopy : 1H/13C NMR to verify substitution patterns and confirm the absence of by-products (e.g., residual coupling reagents) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if single crystals are obtainable) .
Q. What are the physicochemical properties relevant to in vitro assays?
- Key Properties :
| Property | Method/Value | Reference |
|---|---|---|
| Solubility | Limited in aqueous buffers; use DMSO | |
| Stability | Stable at -20°C (lyophilized) | |
| LogP | ~3.2 (predicted via computational tools) |
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
- Strategies :
- Catalyst Screening : Test Pd(PPh3)4 vs. Xantphos-based catalysts for improved coupling efficiency .
- Purification : Use silica gel chromatography (gradient: 10–70% EtOAc/hexane) or preparative HPLC to isolate high-purity fractions .
- Reaction Monitoring : TLC (Rf ~0.3 in EtOAc/hexane) and in-situ FTIR to track intermediate formation .
Q. How to resolve contradictions in reported biological activity data?
- Case Example : Discrepancies in IC50 values for kinase inhibition may arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 1 mM) or buffer pH .
- Compound Stability : Degradation in DMSO stock solutions over time; validate via fresh HPLC analysis .
- Resolution : Standardize protocols (e.g., Eurofins Panlabs kinase panel) and cross-validate with orthogonal assays (e.g., SPR binding kinetics) .
Q. What in vivo experimental designs are appropriate for pharmacokinetic (PK) studies?
- Design Framework :
Dosing : Administer via oral gavage (10 mg/kg) or IV (2 mg/kg) in rodent models .
Sampling : Collect plasma at 0.5, 2, 6, and 24h post-dose for LC-MS/MS analysis .
Metabolite ID : Use hepatic microsomes to predict phase I/II metabolites .
- Key Metrics : AUC, Cmax, and half-life (t1/2) to assess bioavailability .
Q. How to model the compound’s interaction with biological targets computationally?
- Approaches :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR or COX-2) to predict binding poses .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .
- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
